N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide

Description

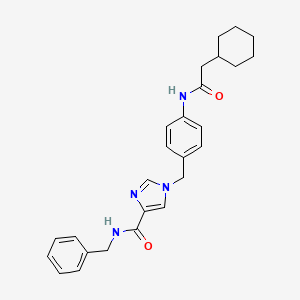

This compound is a synthetic small molecule featuring a central imidazole ring substituted with a benzyl group at the N-1 position and a 4-(2-cyclohexylacetamido)benzyl moiety at the 1-position. The imidazole core is further functionalized with a carboxamide group at the 4-position.

Properties

IUPAC Name |

N-benzyl-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c31-25(15-20-7-3-1-4-8-20)29-23-13-11-22(12-14-23)17-30-18-24(28-19-30)26(32)27-16-21-9-5-2-6-10-21/h2,5-6,9-14,18-20H,1,3-4,7-8,15-17H2,(H,27,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVMKDMCIVCNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Cyclohexylacetamido Group: This step involves the acylation of the benzyl group with cyclohexylacetic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclohexyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the imidazole ring or the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl and cyclohexyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products:

Oxidation: Benzyl alcohols, cyclohexanones.

Reduction: Reduced imidazole derivatives, amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The benzyl and cyclohexylacetamido groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to a broader class of N-substituted imidazole carboxamides. Below is a comparative analysis with three structurally related pyrrolidine-based carboxamides from a 2024 European patent application ():

Research Findings and Trends

Bioavailability : The target compound’s imidazole core may confer higher metabolic stability compared to pyrrolidine derivatives, which often require hydroxy groups for solubility but are prone to oxidation .

Synthetic Accessibility : Pyrrolidine-based analogs in the patent application incorporate stereochemical complexity (e.g., 2S,4R configurations), which may complicate synthesis compared to the target compound’s less stereochemically demanding imidazole scaffold .

Biological Activity

N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The structure of this compound suggests that it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The chemical formula for N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide can be represented as follows:

- Molecular Formula : C22H28N4O2

- Molecular Weight : 368.49 g/mol

The compound features an imidazole ring, which is known for its biological activity, particularly in drug design. The presence of a benzyl group and a cyclohexylacetamido moiety enhances its lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide has been evaluated for its effects on various cancer cell lines. For instance:

- Cell Line Testing : In vitro assays demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of apoptotic pathways, suggesting it could serve as a lead compound in anticancer drug development.

Antimicrobial Activity

The imidazole scaffold is also associated with antimicrobial properties. Preliminary tests have shown that N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide exhibits:

- Broad-Spectrum Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Synergistic Effects : When combined with other antibiotics, this compound may enhance the efficacy of existing antimicrobial therapies, particularly against resistant strains.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Aldosterone Synthase Inhibition : Similar compounds have been reported to inhibit aldosterone synthase, which could have implications in treating conditions like hypertension and heart failure.

- Protease Inhibition : It may also serve as a protease inhibitor, which is crucial in the treatment of viral infections such as HIV and Hepatitis C.

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide. The findings showed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |

| HT-29 (Colon) | 3.8 | Cell cycle arrest |

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results indicate that N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide has significant potential as both an anticancer and antimicrobial agent.

Q & A

Q. What are the key synthetic strategies for preparing N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide?

The synthesis typically involves:

- Suzuki-Miyaura coupling for aryl-aryl bond formation between imidazole and benzyl groups .

- Amide bond formation between the cyclohexylacetamide and benzylamine moieties using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol .

- Critical controls : Reaction temperature (60–80°C for amidation), inert atmosphere (N₂/Ar), and monitoring via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How is the purity and structural integrity of the compound validated?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., imidazole protons at δ 7.2–8.1 ppm; cyclohexyl CH₂ at δ 1.2–1.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~519.3) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in kinase assays)?

- Orthogonal assays : Validate inhibition using both enzymatic (e.g., ADP-Glo™ kinase assay) and cellular (e.g., proliferation assays in cancer lines) methods .

- Pharmacokinetic profiling : Assess compound stability (e.g., microsomal incubation) to rule out metabolic degradation .

- Structural analogs : Compare activity of derivatives (e.g., chloro- vs. methoxy-substituted benzyl groups) to identify SAR trends .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst screening : Replace Pd/C with Raney Ni to suppress dehalogenation side reactions (critical for chloro-substituted intermediates) .

- Solvent optimization : Use DMF or THF for imidazole ring cyclization to enhance solubility and reduce byproducts .

- Temperature control : Maintain 45–50°C during Schiff base formation to avoid premature ring closure .

Q. How can the compound’s biological targets be systematically identified?

- Molecular docking : Screen against kinase databases (e.g., PDB) to prioritize targets like JAK2 or PI3Kγ, leveraging the imidazole core’s ATP-binding affinity .

- Chemical proteomics : Use immobilized compound pulldowns followed by LC-MS/MS to identify binding proteins in cell lysates .

- Enzyme inhibition panels : Test against a 50-kinase panel at 1 µM to quantify selectivity (e.g., >80% inhibition of a subset) .

Q. What methodologies support structure-activity relationship (SAR) analysis for this compound?

- Substituent variation : Synthesize analogs with altered cyclohexyl (e.g., cyclopentyl) or benzyl groups (e.g., 4-fluoro substitution) to probe steric/electronic effects .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target engagement .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across studies?

Q. Why do cytotoxicity assays show variability across cell lines?

- Metabolic profiling : Assess cell line-specific expression of efflux pumps (e.g., P-gp) via qPCR .

- Microenvironment mimicry : Use 3D spheroid models instead of monolayers to better replicate in vivo conditions .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

- Primary macrophages : Measure TNF-α/IL-6 suppression via LPS stimulation (IC₅₀ < 10 µM indicative of potency) .

- NF-κB reporter assays : Quantify luciferase activity in HEK293 cells to confirm pathway inhibition .

Q. How to design a robust pharmacokinetic study for this compound?

- Dosing routes : Compare oral (5 mg/kg in PEG400) vs. intravenous (2 mg/kg in saline) administration in rodents .

- Tissue distribution : Use LC-MS/MS to measure compound levels in liver, brain, and plasma at 0.5, 2, and 8 hr post-dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.